molecular formula C25H22N2O5 B11563664 2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B11563664
M. Wt: 430.5 g/mol
InChI Key: OGTYYYFYBQYMIV-TYHATZGUSA-N
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Description

2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE is a complex organic compound with a unique structure that combines phenylformamido and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE typically involves multi-step organic reactions. The initial step often includes the formation of the phenylformamido group, followed by the introduction of the dimethoxyphenyl group through a series of condensation and substitution reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The phenyl and dimethoxyphenyl groups can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylformamido derivatives, while reduction could produce compounds with modified phenyl groups.

Scientific Research Applications

2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxycinnamic acid: Shares the dimethoxyphenyl group but differs in the overall structure and functional groups.

    Phenylformamido derivatives: Compounds with similar phenylformamido groups but different substituents.

Uniqueness

2-[(Z)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL (2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOATE is unique due to its combination of phenylformamido and dimethoxyphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

[2-[(Z)-(benzoylhydrazinylidene)methyl]phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H22N2O5/c1-30-22-14-12-18(16-23(22)31-2)13-15-24(28)32-21-11-7-6-10-20(21)17-26-27-25(29)19-8-4-3-5-9-19/h3-17H,1-2H3,(H,27,29)/b15-13+,26-17-

InChI Key

OGTYYYFYBQYMIV-TYHATZGUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N\NC(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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